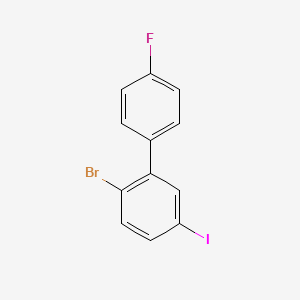
2-Bromo-4'-fluoro-5-iodo-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4’-fluoro-5-iodo-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to the biphenyl structure. The unique combination of these halogens imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4’-fluoro-5-iodo-1,1’-biphenyl typically involves multi-step reactions starting from commercially available biphenyl derivatives. One common synthetic route includes:
Halogenation: The introduction of bromine, fluorine, and iodine atoms onto the biphenyl structure can be achieved through halogenation reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Substitution Reactions: Fluorination and iodination can be achieved through nucleophilic substitution reactions using appropriate reagents such as potassium fluoride (KF) and iodine (I2) in the presence of catalysts or under specific reaction conditions.
Industrial Production Methods
Industrial production of 2-Bromo-4’-fluoro-5-iodo-1,1’-biphenyl may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4’-fluoro-5-iodo-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki-Miyaura coupling, to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of biphenyl derivatives with different functional groups, while oxidation and reduction can yield various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4’-fluoro-5-iodo-1,1’-biphenyl has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-4’-fluoro-5-iodo-1,1’-biphenyl depends on its specific application. In chemical reactions, the halogen atoms can participate in various mechanisms, such as nucleophilic or electrophilic substitution. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4’-fluoro-1,1’-biphenyl: Lacks the iodine atom, which may result in different chemical properties and reactivity.
2-Iodo-4’-fluoro-1,1’-biphenyl:
2-Bromo-5-iodo-1,1’-biphenyl: Lacks the fluorine atom, leading to variations in its chemical and physical properties.
Uniqueness
2-Bromo-4’-fluoro-5-iodo-1,1’-biphenyl is unique due to the presence of all three halogen atoms (bromine, fluorine, and iodine) on the biphenyl structure. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
1823345-34-1 |
|---|---|
Molekularformel |
C12H7BrFI |
Molekulargewicht |
376.99 g/mol |
IUPAC-Name |
1-bromo-2-(4-fluorophenyl)-4-iodobenzene |
InChI |
InChI=1S/C12H7BrFI/c13-12-6-5-10(15)7-11(12)8-1-3-9(14)4-2-8/h1-7H |
InChI-Schlüssel |
ATXOFRNZXFCIMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)I)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-1-[(4-isopropylphenyl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13887100.png)

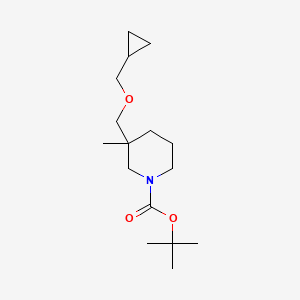
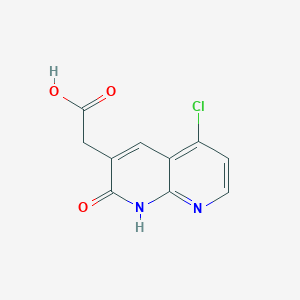

![2-oxo-2-[(2-thienylmethyl)amino]Acetic acid](/img/structure/B13887137.png)
![tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate](/img/structure/B13887138.png)
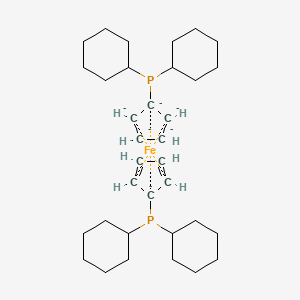
![(5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B13887149.png)
![[(1R,3R,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13887157.png)
![4-bromo-2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13887170.png)
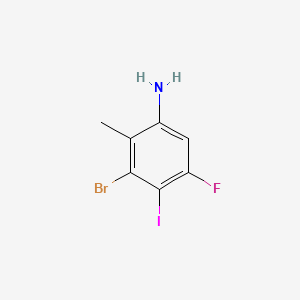
![4-azido-2-hydroxy-N-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl]benzamide](/img/structure/B13887175.png)

